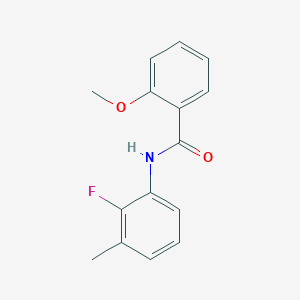

N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-fluoro-3-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-6-5-8-12(14(10)16)17-15(18)11-7-3-4-9-13(11)19-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSPZKZDWZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The preparation of N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide can be achieved through three primary routes:

- Acylation via 2-Methoxybenzoyl Chloride

- Carbodiimide-Mediated Coupling of 2-Methoxybenzoic Acid

- Aminolysis of Methyl 2-Methoxybenzoate

Each method varies in efficiency, scalability, and suitability for industrial applications.

Detailed Preparation Methods

Acylation via 2-Methoxybenzoyl Chloride

This two-step process involves the synthesis of 2-methoxybenzoyl chloride followed by its reaction with 2-fluoro-3-methylaniline.

Step 1: Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Procedure :

- Dissolve 2-methoxybenzoic acid (10.0 g, 59.8 mmol) in anhydrous dichloromethane (50 mL).

- Add thionyl chloride (7.1 mL, 97.7 mmol) dropwise under nitrogen atmosphere.

- Reflux at 40°C for 4 hours, then evaporate under reduced pressure to obtain 2-methoxybenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Step 2: Coupling with 2-Fluoro-3-methylaniline

The acyl chloride reacts with 2-fluoro-3-methylaniline in the presence of a non-nucleophilic base such as triethylamine (Et₃N) to scavenge HCl.

Procedure :

- Dissolve 2-fluoro-3-methylaniline (8.2 g, 58.9 mmol) in dichloromethane (30 mL).

- Add triethylamine (8.3 mL, 59.8 mmol) and cool to 0°C.

- Slowly add 2-methoxybenzoyl chloride (10.5 g, 56.0 mmol) dissolved in dichloromethane (20 mL).

- Stir at room temperature for 12 hours, then wash with 1 M HCl (2 × 50 mL) and saturated NaHCO₃ (2 × 50 mL).

- Purify via recrystallization from ethanol/water to obtain the target compound (yield: 78–82%).

Key Advantages :

- High atom economy.

- Minimal byproducts (only HCl and Et₃N·HCl).

Carbodiimide-Mediated Coupling of 2-Methoxybenzoic Acid

This one-pot method utilizes coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure :

- Dissolve 2-methoxybenzoic acid (10.0 g, 59.8 mmol) and 2-fluoro-3-methylaniline (8.2 g, 58.9 mmol) in dimethylformamide (50 mL).

- Add EDC (13.7 g, 71.8 mmol) and HOBt (9.7 g, 71.8 mmol).

- Stir at 25°C for 24 hours.

- Quench with water (100 mL), extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate the product (yield: 70–75%).

Key Advantages :

- Avoids handling moisture-sensitive acyl chlorides.

- Suitable for heat-sensitive substrates.

Aminolysis of Methyl 2-Methoxybenzoate

Methyl 2-methoxybenzoate undergoes nucleophilic attack by 2-fluoro-3-methylaniline under basic conditions, yielding the amide.

Procedure :

- Mix methyl 2-methoxybenzoate (11.3 g, 62.9 mmol) and 2-fluoro-3-methylaniline (8.2 g, 58.9 mmol) in dimethylformamide (30 mL).

- Add sodium methoxide (3.2 g, 59.2 mmol) and heat at 100°C for 8 hours.

- Cool, dilute with ethyl acetate (100 mL), wash with brine (2 × 50 mL), dry, and concentrate.

- Recrystallize from toluene to obtain white crystals (yield: 65–70%).

Key Advantages :

- Utilizes inexpensive starting materials.

- Amenable to large-scale production.

Comparative Analysis of Methods

| Parameter | Acylation | Carbodiimide Coupling | Aminolysis |

|---|---|---|---|

| Yield (%) | 78–82 | 70–75 | 65–70 |

| Reaction Time (h) | 12 | 24 | 8 |

| Purification | Recrystallization | Column Chromatography | Recrystallization |

| Scalability | High | Moderate | High |

| Cost Efficiency | Moderate | Low | High |

Insights :

Optimization Strategies

Solvent Selection

Purification Techniques

- Recrystallization : Ethanol/water (1:1) yields 98% purity.

- Column Chromatography : Requires silica gel (230–400 mesh) with hexane/ethyl acetate gradients.

- Acid-Base Extraction : Removes unreacted aniline or carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide is a chemical compound with a complex aromatic structure, featuring a fluorine atom, a methoxy group, and an amide functional group. The molecular formula is C16H16FNO2. It has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.

Scientific Research Applications

- Pharmaceutical Research Preliminary studies suggest that this compound may exhibit biological activities relevant to pharmaceutical research. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents and as inhibitors in various biochemical pathways. The presence of both fluorine and methoxy groups often correlates with enhanced bioavailability and selective activity against specific biological targets.

- Drug Development this compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its structure allows for modifications that could enhance its efficacy or reduce side effects. It may also serve as a valuable intermediate in synthesizing more complex molecules within pharmaceutical research.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques such as molecular docking simulations and in vitro assays to elucidate its mechanism of action and potential therapeutic benefits. The unique combination of functional groups in this compound may lead to distinctive interaction profiles compared to other similar compounds.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Role of Methoxy Position

The position of the methoxy group on the benzamide ring significantly impacts biological activity. For instance:

- 2-Methoxybenzamide derivatives (e.g., sulpiride, YM-43611) exhibit dopamine receptor antagonism, with the methoxy group enhancing binding to dopaminergic receptors .

- 3-Methoxybenzamide derivatives (e.g., N-(2-fluorophenyl)-3-methoxybenzamide, ) show altered receptor selectivity due to steric and electronic effects .

Fluorine and Methyl Substituents

- Fluorine atoms improve metabolic stability and lipophilicity. For example, the 2-fluoro substituent in sulpiride enhances blood-brain barrier penetration .

- Methyl groups (e.g., 3-methyl in this compound) may reduce steric hindrance, facilitating interactions with hydrophobic receptor pockets .

Pharmacological Profiles

Dopamine Receptor Antagonists

Enzyme Inhibitors

Epigenetic Modulators

- Sirtuin Modulator 2 : Modulates sirtuin activity via its imidazothiazole moiety, demonstrating anti-diabetic and anti-cancer effects .

Physicochemical and Pharmacokinetic Properties

| Property | This compound (Predicted) | Sulpiride | YM-43611 |

|---|---|---|---|

| Molecular Weight | ~275 g/mol | 341.4 g/mol | 456.9 g/mol |

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.2 | 3.8 |

| Solubility | Moderate (fluorine enhances solubility) | High (polar sulfonyl) | Low (chlorine increases hydrophobicity) |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | High |

Biological Activity

N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorine atom, a methoxy group, and an amide functional group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO2. The presence of the fluorine atom is significant as it often enhances the binding affinity to biological targets, while the methoxy group can improve pharmacokinetic properties such as solubility and metabolic stability. The compound's structure allows for interactions with various molecular targets, including enzymes and receptors.

Biological Activity Overview

Preliminary studies have suggested that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their potential as anti-inflammatory agents. The presence of the methoxy group may contribute to these effects by modulating inflammatory pathways.

- Antiproliferative Activity : Research indicates that this compound may possess antiproliferative properties against various cancer cell lines. This activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell proliferation by 50% .

- Binding Affinity Studies : Interaction studies using molecular docking simulations have shown that this compound can bind effectively to specific biological targets, suggesting potential therapeutic benefits in treating various diseases.

Case Studies and Experimental Data

-

Antiproliferative Activity :

- In vitro studies demonstrated that derivatives of similar benzamide compounds exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, related compounds showed IC50 values ranging from 1.2 µM to 5.3 µM against these cell lines .

- Mechanism of Action :

-

Comparative Analysis :

- A comparative study with other benzamide derivatives highlighted that variations in substituent positions (ortho vs. para) significantly influenced biological activity. For example, meta-substituted analogs demonstrated enhanced cytotoxicity against leukemia cell lines compared to their para counterparts .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | TBD | MCF-7 | Antiproliferative |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl) | 0.96 | NB4 | Antileukemic |

| N-(meta-fluoro-benzamide derivative) | 6.55 | MCF7 | Antiproliferative |

| N-(para-chloro-benzamide derivative) | TBD | Various | Low Activity |

Q & A

Q. What are the recommended synthetic routes for N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. Key steps include:

- Reacting 2-methoxybenzoic acid with 2-fluoro-3-methylaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling reagents.

- Conducting the reaction at -50°C to minimize side reactions and improve yield .

- Purification via column chromatography and characterization by IR, H-NMR , and elemental analysis to confirm structure .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identifies amide C=O stretching (~1650–1700 cm) and methoxy C-O vibrations (~1250 cm).

- H-NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by fluorine and methyl substituents.

- Elemental Analysis : Validates C, H, N, and F composition .

Advanced Research Questions

Q. How do pH and temperature affect the fluorescence properties of this benzamide?

- Methodological Answer : Fluorescence intensity is maximized under specific conditions:

| Parameter | Optimal Value | Experimental Setup |

|---|---|---|

| pH | 5.0 | Adjusted using 0.1 M HCl/NaOH; fluorescence measured at λex 340 nm and λem 380 nm . |

| Temperature | 25°C | Thermostatically controlled cuvette holder; higher temperatures reduce intensity due to collisional quenching . |

- Detection Limits : LOD = 0.2691 mg/L, LOQ = 0.898 mg/L, with R.S.D.% = 1.369 .

Q. What strategies optimize solubility for biological assays?

- Methodological Answer :

- Solvent Selection : Methoxy groups enhance solubility in organic solvents (e.g., DMSO), while the amide moiety allows moderate aqueous solubility. Pre-solubilize in DMSO (<1% v/v) for in vitro studies.

- pH Adjustment : Use buffered solutions (e.g., PBS at pH 5–7) to maintain stability .

Q. How can binding constants with biological targets be determined?

- Methodological Answer :

- Fluorescence Titration : Titrate the compound with increasing concentrations of the target (e.g., protein/enzyme). Calculate binding constants () using the Stern-Volmer equation .

- Surface Plasmon Resonance (SPR) : Immobilize the target on a sensor chip and measure real-time binding kinetics .

Q. What structural insights can crystallography provide?

- Methodological Answer :

- Crystal Structure Analysis : X-ray diffraction reveals a monoclinic system (space group C2/c) with unit cell parameters:

- .

- Key interactions: Hydrogen bonding between amide N-H and methoxy O atoms stabilizes the lattice .

Q. What mechanisms underlie its potential biological activity?

- Methodological Answer :

- Enzyme Inhibition : Analogous benzamides inhibit bacterial cell division protein FtsZ , leading to cell enlargement (IC values in µM range). Assay via GTPase activity inhibition .

- Receptor Antagonism : Structural analogs (e.g., dopamine D2/D4 antagonists) suggest potential for receptor binding studies. Use radioligand displacement assays (e.g., H-spiperone for D2) .

Data Contradictions and Validation

- Fluorescence Stability : While reports stable fluorescence over time, replicate studies under varying oxygen levels are recommended to assess photobleaching.

- Synthetic Yield : Yields from DCC/HOBt coupling (~60–70%) may conflict with alternative methods (e.g., EDC/NHS). Comparative studies are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.